(Z)-4-methoxypent-3-en-2-one
Description
Contextual Significance of Enones in Organic Synthesis
The importance of enones in organic synthesis stems from their high reactivity toward nucleophiles, which makes them ideal intermediates for constructing intricate molecular architectures. numberanalytics.comnumberanalytics.com The conjugated system creates two electrophilic sites: the carbonyl carbon and the β-carbon of the alkene. numberanalytics.com This dual reactivity allows enones to participate in a wide array of reactions, including:
Michael Additions: The conjugate addition of nucleophiles to the β-carbon is a cornerstone of carbon-carbon bond formation. fiveable.mepsiberg.com
Diels-Alder Reactions: Enones can act as dienophiles, facilitating the creation of complex cyclic structures. numberanalytics.com
Robinson Annulations: This powerful ring-forming reaction utilizes a Michael addition followed by an intramolecular aldol (B89426) condensation. numberanalytics.com
Reduction Reactions: Enones can be selectively reduced to saturated ketones or allylic alcohols. numberanalytics.com
The versatility of enones is showcased in the synthesis of numerous natural products and pharmaceuticals, including steroids like cortisone (B1669442) and estrone, and complex alkaloids such as morphine and strychnine. numberanalytics.com
Stereochemical Considerations: The Unique Role of the (Z)-Configuration in 4-Methoxypent-3-en-2-one (B1596122)
The geometry of the double bond in enones can be either (E) (entgegen, opposite) or (Z) (zusammen, together), a distinction that significantly influences their reactivity and the stereochemistry of their products. The (Z) and (E) nomenclature is used to unambiguously describe the arrangement of substituents around a double bond when the simpler cis-trans system is insufficient. uou.ac.inlibretexts.org This system assigns priorities to the substituents on each carbon of the double bond based on atomic number. uou.ac.inlibretexts.org If the higher-priority groups are on the same side of the double bond, the configuration is (Z); if they are on opposite sides, it is (E). uou.ac.in
In the case of (Z)-4-methoxypent-3-en-2-one , the methoxy (B1213986) and acetyl groups are on the same side of the carbon-carbon double bond. This specific arrangement can influence the approach of reagents and control the stereochemical outcome of reactions in ways that differ from its (E)-isomer. For instance, in certain reactions, the (Z)-configuration can lead to the formation of specific stereoisomers due to the spatial orientation of the reacting groups. Research on the reduction of related (Z)- and (E)-enones has demonstrated that the stereochemistry of the double bond can dictate the stereochemical outcome of the reaction. rsc.org
Overview of Academic Research Trajectories for this compound
Academic research involving This compound and its derivatives has primarily focused on their utility as building blocks in the synthesis of more complex molecules, particularly heterocyclic compounds. For example, fluorinated derivatives of 4-methoxypent-3-en-2-one have been used to synthesize fluorinated 1,3-enaminones. researchgate.net Furthermore, brominated analogs, such as 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one, have proven to be valuable precursors for the synthesis of functionalized pyrazoles, pyrroles, and other heterocyclic systems. researchgate.netresearchgate.net These studies highlight the role of the enone backbone in facilitating cyclization and functionalization reactions.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₂ | nih.gov |
| Molecular Weight | 114.14 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 2845-83-2 | nih.gov |
| Synonyms | 4-Methoxypent-3-en-2-one | nih.gov |
Synthesis of this compound
Several synthetic routes to 4-methoxypent-3-en-2-one have been reported. One common method involves the reaction of methanol (B129727) with 1H-Imidazolium, 1-methyl-3-(1-methyl-3-oxo-1-buten-1-yl)-, iodide (1:1) with triethylamine (B128534) under heating conditions. chemicalbook.com
Structure
3D Structure
Properties
IUPAC Name |
(Z)-4-methoxypent-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-5(7)4-6(2)8-3/h4H,1-3H3/b6-4- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWAKLKSWYVUSL-XQRVVYSFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2845-83-2 | |
| Record name | 4-methoxypent-3-en-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.765 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Z 4 Methoxypent 3 En 2 One and Precursor Design
Established Synthetic Pathways to (Z)-4-methoxypent-3-en-2-one
The most direct and common approach for the synthesis of 4-methoxypent-3-en-2-one (B1596122) involves the O-alkylation of the corresponding 1,3-dicarbonyl compound, acetylacetone (also known as pentane-2,4-dione). wikipedia.org Acetylacetone exists in a tautomeric equilibrium between its keto and enol forms. The enol form can be deprotonated to form an enolate, which can then be alkylated on the oxygen atom.
The reaction is typically carried out by treating acetylacetone with a methylating agent in the presence of a base. However, a significant challenge in this synthesis is controlling the regioselectivity (O-alkylation vs. C-alkylation) and the stereoselectivity (formation of the Z- or E-isomer).
Key reaction:
Precursor: Acetylacetone (pentane-2,4-dione)
Reagent: A methylating agent, such as dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I).
Conditions: The choice of base and solvent is crucial. To favor O-alkylation over C-alkylation, less polar solvents and counterions that have a high affinity for oxygen (e.g., Ag⁺, Tl⁺) are often employed. The use of a strong base like sodium hydride (NaH) followed by the methylating agent can also yield the desired product, though often as a mixture of isomers.
The reaction generally produces a mixture of (Z)- and (E)-4-methoxypent-3-en-2-one. The Z-isomer is often the thermodynamically more stable product due to the chelation of the metal cation between the two oxygen atoms in the enolate precursor, which pre-organizes the molecule for the formation of the Z-isomer. However, the exact ratio of isomers is highly dependent on the specific reaction conditions.
Precursor Design and Stereoselective Formation Strategies for Analogues
The primary precursor for the synthesis of this compound is acetylacetone. wikipedia.org Its symmetrical nature simplifies the initial steps, but achieving high Z-selectivity requires specific strategies.
Strategies for Stereoselective Formation:
Thermodynamic vs. Kinetic Control: The formation of the Z-isomer can be favored under conditions of thermodynamic equilibrium. This often involves the use of specific metal salts that can form a stable six-membered chelate ring with the enolate of acetylacetone. This chelation holds the molecule in a conformation that leads to the Z-product upon methylation.
Alternative Precursors and Methods: To achieve higher stereoselectivity, alternative synthetic routes that build the enone skeleton with predefined stereochemistry can be considered.
Alkyne-based methods: The stereoselective addition of reagents across a triple bond is a powerful strategy. For example, the hydroacylation of propyne with a suitable acetyl equivalent, followed by the introduction of the methoxy (B1213986) group, could potentially offer better control over the double bond geometry. Another approach involves the regio- and stereoselective addition of an acid chloride to a terminal alkyne, which can produce (Z)-β-chloro-α,β-unsaturated ketones that could potentially be converted to the desired methoxy analogue. organic-chemistry.orgfrontiersin.org
Ynone Chemistry: Reactions involving ynones (alkynyl ketones) are also promising. For instance, the conjugate addition of methanol (B129727) to pent-3-yn-2-one, potentially catalyzed by a transition metal complex, could lead to the desired product. The stereochemical outcome of such additions is often influenced by the catalyst and reaction conditions. nih.govresearchgate.net
Isomerization of Allyl Ethers: An efficient Z-selective oxidative isomerization of allyl ethers has been developed using a cobalt(II) (salen) complex as a catalyst. This method provides a route to thermodynamically less stable Z-enol ethers with high geometric control. organic-chemistry.org
Exploration of Sustainable and Catalytic Approaches in Enone Synthesis
Modern synthetic chemistry places a strong emphasis on sustainability. For the synthesis of this compound and its analogues, several green and catalytic approaches can be envisioned.
Catalytic O-Alkylation: Instead of using stoichiometric amounts of strong bases, catalytic methods for the O-alkylation of 1,3-dicarbonyl compounds are being developed. These methods often employ transition metal catalysts or organocatalysts to achieve high efficiency and selectivity under milder conditions. For example, a visible light-induced regioselective O-alkylation of 1,3-dicarbonyl compounds has been reported, offering a green and practical approach to enol ethers under base-free conditions. rsc.org
Greener Methylating Agents: Traditional methylating agents like dimethyl sulfate and methyl iodide are highly toxic. Sustainable alternatives such as dimethyl carbonate (DMC) are increasingly being used. DMC is a non-toxic, biodegradable reagent that produces benign byproducts.
Atom-Economic Reactions: Alkyne hydroacylation is a highly atom-efficient method for enone synthesis as it involves the direct addition of an aldehyde C-H bond across a triple bond with no byproducts. organic-chemistry.org
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water, ethanol, or supercritical CO₂ is a key aspect of green chemistry. Some catalytic allylations of 1,3-diketones have been successfully performed in water. nih.gov
Below is a table summarizing some catalytic approaches relevant to enone synthesis.
| Catalytic System | Reaction Type | Substrates | Key Advantages |
| Cobalt(II) (salen) complex | Oxidative Isomerization | Allyl ethers | High Z-selectivity, mild conditions |
| Visible light / Organic Dye | O-alkylation | 1,3-dicarbonyls, diazoacetates | Base-free, green energy source |
| Ruthenium complexes | C-alkylation | 1,3-diketones, primary alcohols | Borrowing hydrogen methodology |
| Palladium catalysts | Dehydrogenation | Saturated ketones | Use of O₂ as a clean oxidant |
Comparative Analysis of Synthetic Efficiencies and Regio/Stereoselectivities
Choosing the optimal synthetic route for this compound involves a trade-off between factors like the number of steps, cost of reagents, yield, and, crucially, stereoselectivity.
Comparison of Potential Synthetic Routes:
| Synthetic Route | Precursors | Number of Steps (Typical) | Potential Yield | Regio/Stereoselectivity | Key Advantages/Disadvantages |
| O-Methylation of Acetylacetone | Acetylacetone, Methylating Agent | 1 | Moderate to High | Low to Moderate (Mixture of C/O alkylation and E/Z isomers) | Adv: Simple, readily available starting materials. Disadv: Poor selectivity often requires purification. |
| Alkyne Hydroacylation/Methoxy Introduction | Propyne, Acyl equivalent, Methanol | 2-3 | Moderate | Potentially High (Depends on catalyst) | Adv: High atom economy, potential for high stereocontrol. Disadv: May require specialized catalysts and multi-step synthesis. |
| Ynone Conjugate Addition | Pent-3-yn-2-one, Methanol | 1-2 | Moderate to High | Moderate to High (Depends on catalyst/conditions) | Adv: Direct formation of the β-methoxy enone system. Disadv: Ynone precursor may not be readily available. |
| Isomerization of Allyl Ether | Corresponding Allyl Ether | 1 | High | High Z-selectivity | Adv: Excellent stereocontrol for the Z-isomer. Disadv: Requires synthesis of the specific allyl ether precursor. |
The traditional O-methylation of acetylacetone remains a straightforward, albeit often unselective, method. For applications where high isomeric purity is required, alkyne-based methodologies or the isomerization of a pre-synthesized allyl ether would be superior choices, despite their potentially higher step count. The development of catalytic, stereoselective O-methylation methods represents a promising future direction for the efficient and sustainable synthesis of this compound.
Chemical Reactivity and Mechanistic Investigations of Z 4 Methoxypent 3 En 2 One
Nucleophilic Addition Reactions at the α,β-Unsaturated Carbonyl System
The conjugated system in (Z)-4-methoxypent-3-en-2-one offers two primary sites for nucleophilic attack: the carbonyl carbon (C2) and the β-carbon (C4). The outcome of this competition, known as regioselectivity, is a cornerstone of its reactivity profile.
Nucleophilic attack on α,β-unsaturated carbonyl compounds can proceed via two main pathways: 1,2-addition (direct attack at the carbonyl carbon) or 1,4-addition (conjugate or Michael addition at the β-carbon). The regiochemical outcome is largely governed by the nature of the nucleophile and the reaction conditions, which determine whether the reaction is under kinetic or thermodynamic control.
Table 1: Regioselectivity in Nucleophilic Additions to α,β-Unsaturated Ketones
| Nucleophile Type | Predominant Product | Rationale |
|---|---|---|
| "Hard" Nucleophiles (e.g., Grignard reagents, organolithiums) | 1,2-Addition | Favored under kinetic control due to the larger positive charge density on the carbonyl carbon. |
This table illustrates the general principles of regioselectivity in nucleophilic additions to α,β-unsaturated ketones, which are applicable to this compound.
In the context of this compound, the addition of a "hard" nucleophile like methylmagnesium bromide would be expected to predominantly yield the tertiary alcohol from 1,2-addition. Conversely, a "soft" nucleophile such as a Gilman reagent (e.g., lithium dimethylcuprate) would favor 1,4-addition, leading to the formation of a β-alkylated ketone after protonation of the resulting enolate.
Diastereoselectivity becomes a key consideration when either the enone or the nucleophile is chiral, or when the addition creates new stereocenters. For instance, the reaction of a chiral nucleophile with this compound can lead to the formation of diastereomeric products, with the ratio depending on the steric and electronic interactions in the transition state.
The methoxy (B1213986) group at the β-position (C4) exerts a significant electronic influence on the reactivity of this compound. Through resonance, the oxygen atom of the methoxy group can donate electron density to the β-carbon, which might be expected to decrease its electrophilicity. However, the electron-withdrawing inductive effect of the oxygen atom also plays a role. wikipedia.org
Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Cycloadditions)
The double bond in this compound can participate in cycloaddition reactions, acting as either a dienophile or a component in a [2+2] cycloaddition.
In the context of the Diels-Alder reaction, this compound would act as a dienophile. The electron-withdrawing nature of the acetyl group and the electron-donating nature of the methoxy group activate the double bond for reaction with a diene. The stereochemistry of the starting enone is retained in the product, a hallmark of concerted pericyclic reactions. libretexts.org
Photochemical [2+2] cycloadditions with other alkenes are also possible, leading to the formation of substituted cyclobutane (B1203170) rings. These reactions often proceed through a triplet diradical intermediate, and the regioselectivity is governed by the stability of this intermediate.
Elimination and Rearrangement Pathways in the Context of Enone Transformations
The methoxy group in this compound can act as a leaving group under certain conditions, leading to elimination reactions. For instance, treatment with a strong base could potentially lead to the formation of an allene (B1206475) or a propargyl ketone through a β-elimination pathway. researchgate.netnih.govorganic-chemistry.org The specific outcome would depend on the reaction conditions and the stereoelectronic requirements of the elimination mechanism.
Rearrangement reactions of the enone scaffold are also conceivable, potentially catalyzed by acid or light. Such rearrangements could involve skeletal changes or migrations of functional groups, leading to the formation of isomeric products.
Mechanistic Studies of O,N-Exchange Reactions
The β-methoxy group can be displaced by nitrogen nucleophiles, such as primary or secondary amines, in a process known as an O,N-exchange reaction. This transformation converts the β-alkoxy enone into a β-enaminone. The mechanism typically involves a nucleophilic addition of the amine to the β-carbon, followed by elimination of methanol (B129727). This reaction is often catalyzed by acid.
Table 2: Proposed Mechanistic Steps for O,N-Exchange
| Step | Description |
|---|---|
| 1. Protonation | Acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the β-carbon. |
| 2. Nucleophilic Attack | The amine attacks the activated β-carbon. |
| 3. Proton Transfer | A proton is transferred from the nitrogen to the methoxy oxygen. |
This table outlines a plausible mechanism for the O,N-exchange reaction of this compound with an amine.
Kinetic and Thermodynamic Aspects of Enone Reactivity
The competition between 1,2- and 1,4-addition is a classic example of kinetic versus thermodynamic control. libretexts.orgwikipedia.orgmasterorganicchemistry.comyoutube.comyoutube.com
Kinetic Control: At low temperatures, the reaction is essentially irreversible. The product that forms faster, the kinetic product (typically the 1,2-adduct), will be the major product. This is because the transition state leading to this product is lower in energy.
Thermodynamic Control: At higher temperatures, the initial additions are reversible. The system can reach equilibrium, and the most stable product, the thermodynamic product (typically the 1,4-adduct), will predominate.
The presence of the methoxy group can influence the energy landscape of these competing pathways. By stabilizing the enolate intermediate of the 1,4-addition, it can lower the activation energy for this pathway, potentially making it the kinetically favored product under a broader range of conditions than for a simple enone.
Derivatization Strategies and Synthetic Applications of Z 4 Methoxypent 3 En 2 One As a Chemical Synthon
Synthesis and Reactivity of Halogenated Analogues
The transformation of (Z)-4-methoxypent-3-en-2-one into its halogenated counterparts significantly enhances its utility as a building block in organic synthesis. These analogues, particularly those containing bromine and fluorine, serve as powerful electrophiles and precursors to a wide range of functionalized molecules.
The Role of 5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one as a Key Synthon
5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one has emerged as a cornerstone synthon for the construction of trifluoromethyl-containing heterocyclic compounds. Its structure incorporates several reactive sites: a vinyl bromide, a methoxy (B1213986) leaving group, and a ketone, all activated by the electron-withdrawing trifluoromethyl group. This polyfunctionality allows for a diverse range of transformations, including cyclocondensation, alkylation, and cycloaddition reactions. The strategic placement of these functional groups enables chemists to forge complex molecular architectures, making it an invaluable tool in medicinal and materials chemistry for creating novel compounds with unique properties.
Reactions with Primary Amines for Heterocyclic and β-Enaminone Formation
The reaction of 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one with primary amines is a notable example of its synthetic versatility, demonstrating remarkable chemoselectivity. The outcome of the reaction can be precisely controlled by modulating the reaction conditions and the stoichiometry of the amine. This selectivity allows for the targeted synthesis of either highly functionalized β-enaminones or 1-alkyl-4-(aminoalkyl)-2-(trifluoromethyl)-1H-pyrroles.
When one equivalent of a primary amine is used, the reaction typically yields stable and highly functionalized β-enaminones. In contrast, when an excess of the primary amine is employed under specific conditions, the reaction proceeds further to yield substituted pyrroles. This divergent reactivity provides an efficient and selective pathway to two important classes of compounds from a single starting material.
Chemoselective Alkylation Strategies (e.g., N-Alkylation, O-Alkylation)
5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one and its derivatives are effective and selective alkylating agents for various nucleophiles, including ambident systems like pyrimidin-2(1H)-ones. In the alkylation of such heterocyclic systems, a competition between N-alkylation and O-alkylation is often observed. However, the use of complex alkylating agents like 5-bromo-1,1,1-trichloro-4-methoxypent-3-en-2-one, a close analogue, has been shown to exclusively yield the N-alkylated pyrimidine. acs.orgnih.gov This high degree of chemoselectivity is a significant advantage, as it avoids the formation of isomeric mixtures and simplifies purification processes. acs.orgnih.gov This preference for N-alkylation makes these brominated enones valuable reagents for modifying the core structure of various nitrogen-containing heterocycles, enabling the synthesis of new derivatives with potentially altered biological activities. acs.orgnih.gov
Construction of Nitrogen-Containing Heterocyclic Systems
The unique reactivity of halogenated analogues of this compound provides efficient routes for the construction of various nitrogen-containing heterocyclic systems, which are prevalent scaffolds in pharmaceuticals and agrochemicals.
Synthesis of Pyrroles and Diverse Substituted Pyrrole Derivatives
A concise and efficient method for the synthesis of 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles involves the heterocyclization reaction of 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-ones with a wide range of primary amines. acs.org This method is advantageous due to its use of readily available starting materials, mild reaction conditions, and high yields, reaching up to 98%. acs.org The reaction is environmentally friendly and simple to perform, making it a practical approach for generating a library of substituted pyrroles. acs.org
The table below illustrates the synthesis of various 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles from the reaction of 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one with different primary amines, showcasing the versatility and efficiency of this synthetic route.
| Primary Amine (R-NH₂) | R Group | Yield (%) |
|---|---|---|
| Propylamine | -CH₂CH₂CH₃ | 92 |
| Butylamine | -(CH₂)₃CH₃ | 95 |
| Allylamine | -CH₂CH=CH₂ | 88 |
| Benzylamine | -CH₂Ph | 98 |
| Ethanolamine | -CH₂CH₂OH | 85 |
| Cyclohexylamine | -C₆H₁₁ | 90 |
Pathways to Pyrimidines and Dihydropyrimidinones
The halogenated synthon 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one is also a key precursor for the synthesis of pyrimidine derivatives. One established pathway involves a [3+3] type cyclocondensation. For instance, the brominated enone can react with 2-methylisothiourea sulfate to produce 4-(chloromethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine. nih.gov This pyrimidine derivative can then be used as an alkylating agent itself.
Furthermore, the β-enaminones derived from the reaction of the brominated synthon with amines can serve as versatile intermediates for pyrimidine synthesis. These enaminones can undergo cyclocondensation with various amidine or urea derivatives to form the pyrimidine ring. While direct synthesis of dihydropyrimidinones from this specific bromo-enone is less commonly detailed, the classic Biginelli reaction provides a general pathway where a β-dicarbonyl compound (or a synthetic equivalent like a β-enaminone), an aldehyde, and urea or thiourea condense to form dihydropyrimidinones. nih.govmdpi.com This suggests that the β-enaminone intermediates derived from 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one could potentially be employed in Biginelli-like multicomponent reactions to access trifluoromethyl-substituted dihydropyrimidinone scaffolds. nih.gov
Formation of Triazoles and Related Triazolopyrimidines via Click Chemistry and Cyclocondensation
While direct applications of this compound in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," are not extensively documented, its core enaminone structure is a key precursor for related heterocyclic systems like triazolopyrimidines. The synthesis of triazolopyrimidines often involves the cyclocondensation of β-enaminones with aminotriazoles. nih.govresearchgate.net This reaction pathway highlights the potential of this compound to act as a 1,3-dielectrophilic synthon.
The general mechanism involves the reaction of the enaminone with a binucleophile, such as 3-amino-1,2,4-triazole. The amino group of the triazole attacks the carbonyl carbon of the enaminone, followed by an intramolecular cyclization and dehydration, leading to the formation of the fused triazolopyrimidine ring system. This method provides a straightforward route to a class of compounds recognized for their significant pharmacological properties. nih.gov
Synthesis of Piperazines, Diazepanes, and Diazocanes
A derivative of the title compound, 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one, has demonstrated significant utility in the synthesis of N-pyrrolyl and N-furanyl substituted medium-sized nitrogen heterocycles. nih.govacs.org A one-pot, three-component protocol has been developed for the catalyst-free synthesis of piperazines, 1,4-diazepanes, and 1,4-diazocanes. nih.govacs.orgfigshare.com This method achieves high chemo- and regioselectivity, affording a range of products in yields up to 96%. nih.gov
The reaction proceeds through a telescoped protocol, showcasing the efficiency of using this functionalized enaminone as a linchpin to construct complex heterocyclic frameworks. nih.govacs.org The ability to generate these valuable scaffolds without a catalyst aligns with the principles of green chemistry.
Table 1: Synthesis of N-Pyrrolyl Substituted Heterocycles
| Entry | Diaminoalkane | Product | Yield (%) |
|---|---|---|---|
| 1 | Ethylenediamine | N-Pyrrolyl-piperazine | 92 |
| 2 | 1,3-Diaminopropane | N-Pyrrolyl-1,4-diazepane | 96 |
| 3 | 1,4-Diaminobutane | N-Pyrrolyl-1,4-diazocane | 85 |
Data sourced from research on the synthetic applications of 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one. nih.gov
Generation of Fluorinated 1,3-Enaminones
Fluorinated analogs of this compound are valuable precursors for the synthesis of other fluorinated 1,3-enaminones, which are important motifs in medicinal chemistry. Research has shown that 1,1,1-trifluoro-4-methoxypent-3-en-2-one can react with various amines to generate novel fluorinated enaminones. researchgate.net
For instance, the reaction with propargylamine or 3-aminophenylacetylene yields fluorinated 1,3-enaminones that contain a terminal alkyne functionality. researchgate.net These products are of particular interest as they can be used in further synthetic transformations, such as click chemistry or as ligands for metal complexes. The synthesis is typically straightforward, proceeding via the substitution of the methoxy group by the amine.
Table 2: Synthesis of Fluorinated 1,3-Enaminones
| Entry | Amine | Product | Yield (%) |
|---|---|---|---|
| 1 | Propargylamine | (Z)-1,1,1-trifluoro-4-(prop-2-yn-1-ylamino)pent-3-en-2-one | ~70 |
| 2 | 3-Aminophenylacetylene | (Z)-4-((3-ethynylphenyl)amino)-1,1,1-trifluoropent-3-en-2-one | 67 |
Data represents yields from the reaction of 1,1,1-trifluoro-4-methoxypent-3-en-2-one with respective amines. researchgate.net
Applications in Complex Molecule Synthesis and Intermediate Generation
The enaminone scaffold is a cornerstone in the construction of complex molecules and serves as a versatile platform for generating advanced synthetic intermediates. acgpubs.orgorientjchem.orgresearchgate.netbeilstein-journals.org
Role in the Total Synthesis of Natural Products (e.g., Cuevaene A, JBIR-23, JBIR-24, Isosolenopsin A)
Enaminones are widely recognized as crucial intermediates in the synthesis of natural products and alkaloids. orientjchem.org Their inherent reactivity allows for the construction of various heterocyclic cores found in biologically active molecules. However, a specific review of the synthetic routes for Cuevaene A, JBIR-23, JBIR-24, and Isosolenopsin A did not reveal the direct use of this compound as a reported synthon. The total syntheses of these complex natural products employ other sophisticated strategies and starting materials.
Development of Advanced Synthetic Intermediates for Organic Synthesis Research
The true strength of this compound and its derivatives lies in their application as precursors to a multitude of advanced synthetic intermediates. orientjchem.orgresearchgate.net The transformations detailed in previous sections exemplify this utility.
Heterocyclic Scaffolds : The synthesis of N-pyrrolyl substituted piperazines, diazepanes, and diazocanes provides immediate access to complex scaffolds that are prevalent in medicinal chemistry. nih.gov These molecules can serve as starting points for the development of new therapeutic agents.
Functionalized Enaminones : The generation of fluorinated 1,3-enaminones containing terminal alkyne groups furnishes intermediates that are primed for further elaboration. researchgate.net These bifunctional molecules can be incorporated into larger structures through various coupling reactions, expanding their synthetic potential.
Building Blocks for Fused Systems : Enaminones are well-established precursors for a variety of heterocyclic systems, including pyridines, pyrimidines, and pyrroles. researchgate.net Their ability to react with binucleophiles makes them ideal for constructing fused-ring systems of biological and material interest.
Development of Catalyst-Free and Environmentally Benign Transformations
A significant trend in modern organic synthesis is the development of reactions that minimize waste and avoid the use of heavy metal catalysts. Derivatives of this compound have been at the forefront of developing such environmentally benign transformations. nih.govajgreenchem.com
The aforementioned three-component, one-pot synthesis of piperazines, diazepanes, and diazocanes from 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one is a prime example of a catalyst-free process. nih.govacs.org This reaction proceeds with high efficiency and atom economy, generating complex products without the need for a metallic catalyst, which simplifies purification and reduces environmental impact. The development of such catalyst- and solvent-free methodologies for the synthesis of β-enaminones and their subsequent transformations represents a significant step towards more sustainable chemical manufacturing. ajgreenchem.comacs.orgresearchgate.net
Advanced Spectroscopic and Structural Elucidation Methodologies for Z 4 Methoxypent 3 En 2 One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework.
¹H and ¹³C NMR for Structural Elucidation and Isomer Differentiation
One-dimensional ¹H and ¹³C NMR are the primary methods for determining the fundamental structure of (Z)-4-methoxypent-3-en-2-one. The chemical shifts in the ¹H NMR spectrum are indicative of the electronic environment of each proton. For the (Z)-isomer, the vinylic proton (H-3) is expected to show a characteristic chemical shift, influenced by the adjacent carbonyl and methoxy (B1213986) groups. The methyl protons of the acetyl group (H-1) and the C-5 methyl group will appear as distinct singlets, as will the protons of the methoxy group.
Similarly, the ¹³C NMR spectrum provides information on each carbon atom in the molecule. Key signals include those for the carbonyl carbon (C-2), the olefinic carbons (C-3 and C-4), and the methyl carbons (C-1, C-5, and the methoxy carbon). The chemical shifts of the olefinic carbons are particularly important for distinguishing between the (Z) and (E) isomers.
Isomer Differentiation: The spatial arrangement of substituents in the (Z) and (E) isomers of 4-methoxypent-3-en-2-one (B1596122) leads to notable differences in their NMR spectra. The Nuclear Overhauser Effect (NOE) is a powerful tool for this purpose. In the (Z)-isomer, the C-5 methyl group and the vinylic H-3 are on the same side of the double bond, which would result in a measurable NOE correlation between them in a 2D NOESY experiment. Conversely, in the (E)-isomer, where these groups are on opposite sides, no such correlation would be expected. The chemical shifts themselves are also sensitive to the isomeric form; for instance, the vinylic proton in the (Z) isomer is typically shielded compared to the (E) isomer due to anisotropic effects of the carbonyl group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 (CH₃-C=O) | 2.0 - 2.3 | 25 - 35 |
| 2 (C=O) | - | 195 - 205 |
| 3 (CH) | 5.0 - 5.5 | 95 - 105 |
| 4 (C-O) | - | 160 - 170 |
| 5 (CH₃-C=C) | 2.1 - 2.4 | 20 - 30 |
| OCH₃ | 3.5 - 3.8 | 55 - 60 |
Note: These are approximate chemical shift ranges based on typical values for similar functional groups. Actual experimental values may vary.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Assignment
Two-dimensional (2D) NMR techniques are essential for confirming the connectivity of atoms within the molecule. researchgate.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For a derivative of this compound with adjacent, non-equivalent protons, COSY would show cross-peaks between their signals, establishing their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is crucial for assigning the proton signals to their corresponding carbon atoms in the molecule's backbone.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. researchgate.net This is particularly useful for identifying quaternary carbons and piecing together the molecular structure. For this compound, key HMBC correlations would be expected between the methoxy protons and C-4, and between the acetyl protons (H-1) and the carbonyl carbon (C-2).
¹⁹F NMR for Fluorinated Analogues
For fluorinated derivatives of this compound, ¹⁹F NMR is a highly sensitive and informative technique. The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, allowing for the detection of subtle structural changes. The introduction of a fluorine atom, for example in a trifluoroacetyl derivative, would result in a characteristic signal in the ¹⁹F NMR spectrum. The coupling between fluorine and nearby protons (¹H-¹⁹F coupling) or carbons (¹³C-¹⁹F coupling) would provide valuable information for confirming the position of the fluorine atom within the molecule.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with high precision. For this compound, with a molecular formula of C₆H₁₀O₂, the theoretical exact mass can be calculated. HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, thereby confirming the elemental composition of the compound.
Table 2: Accurate Mass Data for 4-methoxypent-3-en-2-one
| Molecular Formula | Theoretical Exact Mass (Da) |
| C₆H₁₀O₂ | 114.06808 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. GC is used to separate the components of a mixture, and MS is used to identify each component.
For the analysis of this compound, GC-MS can be used to assess its purity by detecting any potential impurities. The mass spectrum obtained for the compound will show a molecular ion peak (M⁺) corresponding to its molecular weight, as well as a series of fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used for identification purposes. For ketones, a common fragmentation is the alpha-cleavage, where the bond adjacent to the carbonyl group is broken. Another potential fragmentation is the McLafferty rearrangement if the structure allows. researchgate.net
Table 3: Common Fragment Ions in the Mass Spectrum of 4-methoxypent-3-en-2-one
| m/z | Possible Fragment Ion |
| 114 | [M]⁺ |
| 99 | [M - CH₃]⁺ |
| 71 | [M - CH₃CO]⁺ |
| 43 | [CH₃CO]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. The method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is irradiated with infrared radiation, it absorbs energy at frequencies corresponding to these vibrations, resulting in an IR spectrum that serves as a unique molecular "fingerprint." For a β-alkoxy-α,β-unsaturated ketone like this compound, IR spectroscopy is instrumental in confirming the presence of its key structural features: the conjugated ketone, the carbon-carbon double bond, and the enol ether linkage.
The spectrum of this compound and related compounds is characterized by several key absorption bands. The presence of conjugation in the α,β-unsaturated ketone system lowers the frequency of the carbonyl (C=O) stretching vibration compared to a saturated aliphatic ketone (which typically appears around 1715 cm⁻¹) orgchemboulder.com. This shift is a diagnostic feature of such conjugated systems. orgchemboulder.comvscht.cz Similarly, the carbon-carbon double bond (C=C) and the carbon-oxygen single bond (C-O) of the ether group exhibit characteristic absorptions.
Detailed analysis reveals the following significant vibrational modes:
Carbonyl (C=O) Stretch: The stretching vibration of the carbonyl group in α,β-unsaturated ketones is typically observed in the range of 1666-1685 cm⁻¹. orgchemboulder.comvscht.cz This absorption is characteristically strong and sharp, making it one of the most prominent peaks in the spectrum.
Alkene (C=C) Stretch: The C=C double bond stretching vibration for alkenes generally appears in the 1640-1680 cm⁻¹ region. vscht.cz In conjugated systems like this compound, this band can sometimes overlap with or appear close to the carbonyl absorption, though it is typically weaker in intensity.
Enol Ether (C-O-C) Stretch: The asymmetric stretching of the C-O-C bond in the methoxy group results in a strong absorption band typically found in the 1200-1275 cm⁻¹ range. A corresponding symmetric stretching vibration is also present, usually appearing as a strong band between 1000 and 1075 cm⁻¹.
The table below summarizes the principal IR absorption frequencies for the functional groups in this compound.
| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) | Intensity |
| Conjugated Ketone | C=O Stretch | 1666–1685 | Strong |
| Alkene | C=C Stretch | 1640–1680 | Medium to Weak |
| Enol Ether | C-O-C Asymmetric Stretch | 1200–1275 | Strong |
| Enol Ether | C-O-C Symmetric Stretch | 1000–1075 | Strong |
X-ray Crystallography for Definitive Structural Determination and Absolute Stereochemistry
X-ray crystallography stands as the unequivocal method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles, thereby offering a definitive confirmation of a compound's connectivity and stereochemistry. For molecules like this compound, this method can unambiguously confirm the Z-configuration of the substituents around the carbon-carbon double bond.
While specific crystallographic data for this compound is not widely published, analysis of closely related α,β-unsaturated ketones provides a clear illustration of the data obtained from such an experiment. For instance, the crystal structure of (E)-4-(4-Methoxyphenyl)but-3-en-2-one, a structurally similar compound, has been determined, offering insight into the molecular geometry and packing. nih.gov
The process involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the individual atoms can be deduced. This analysis yields a wealth of structural information, including:
Unit Cell Dimensions: The fundamental repeating block of the crystal lattice is defined by its dimensions (a, b, c) and angles (α, β, γ).
Space Group: This describes the symmetry elements present within the crystal.
Atomic Coordinates: The precise (x, y, z) position of every atom in the molecule is determined.
Molecular Geometry: From the atomic coordinates, exact bond lengths, bond angles, and dihedral (torsional) angles are calculated, confirming the molecule's constitution and conformation. The planarity of ring systems or conjugated chains can also be assessed. nih.gov
The data allows for the creation of a definitive 3D model of the molecule, resolving any ambiguity regarding its structure, particularly its stereochemistry. The table below presents representative crystal data for a derivative, (E)-4-(4-Methoxyphenyl)but-3-en-2-one, to exemplify the parameters obtained from an X-ray diffraction study. nih.gov
| Parameter | Value |
| Chemical Formula | C₁₁H₁₂O₂ |
| Crystal System | Monoclinic |
| a (Å) | 10.1623 |
| b (Å) | 13.292 |
| c (Å) | 6.6488 |
| β (°) | 98.486 |
| Volume (ų) | 888.3 |
| Z (molecules/unit cell) | 4 |
This level of structural detail is crucial for understanding the molecule's physical and chemical properties and is considered the gold standard for structural elucidation.
Computational Chemistry and Theoretical Investigations of Z 4 Methoxypent 3 En 2 One
Quantum Chemical Calculations for Electronic Structure and Stability Analysis
Detailed quantum chemical calculations specifically investigating the electronic structure and stability of (Z)-4-methoxypent-3-en-2-one are not extensively represented in dedicated peer-reviewed literature. However, computational databases provide calculated properties for 4-methoxypent-3-en-2-one (B1596122), which offer a foundational glimpse into its molecular characteristics. It is important to note that these databases may not always differentiate between the (Z) and (E) isomers in their general property listings.
While specific research articles are scarce, general computed properties are available and provide a starting point for understanding the molecule's characteristics.
Table 1: Computed Properties of 4-methoxypent-3-en-2-one
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C6H10O2 | PubChem nih.govnih.gov |
| Molecular Weight | 114.14 g/mol | PubChem nih.gov |
| Exact Mass | 114.068079557 Da | PubChem nih.gov |
| Topological Polar Surface Area | 26.3 Ų | PubChem nih.gov |
| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |
| Rotatable Bond Count | 2 | PubChem nih.gov |
Conformational Analysis and Prediction of Isomerization Pathways
A comprehensive conformational analysis of this compound, identifying all stable conformers and the energy barriers between them, has not been specifically reported in the scientific literature. Such studies would typically involve scanning the potential energy surface by systematically rotating the single bonds within the molecule, for instance, the C-O bond of the methoxy (B1213986) group and the C-C bond adjacent to the carbonyl group. The relative energies of the resulting conformers would indicate their populations at thermal equilibrium.
Furthermore, computational studies are essential for predicting the pathways of isomerization between the (Z) and (E) isomers. These investigations would involve locating the transition state for the rotation around the C=C double bond, a process that can occur either thermally or photochemically. The energy of this transition state would provide the activation energy for the isomerization, offering insights into the stability of the (Z)-isomer under various conditions. At present, dedicated computational research on these specific pathways for 4-methoxypent-3-en-2-one is not available.
Computational Elucidation of Reaction Mechanisms and Transition States
The elucidation of reaction mechanisms through computational methods provides a molecular-level understanding of how chemical transformations occur. For this compound, this could involve studying its reactions as an electrophile in Michael additions or its behavior in cycloaddition reactions. Computational chemists can map the entire reaction pathway, identifying reactants, products, intermediates, and, crucially, the transition states that connect them.
The structure and energy of a transition state are paramount in determining the rate and feasibility of a chemical reaction. By calculating these parameters, one can predict reaction kinetics and understand the origins of stereoselectivity and regioselectivity. However, to date, there are no published computational studies that specifically detail reaction mechanisms and the associated transition states for this compound.
Theoretical Modeling for Structure-Reactivity Relationships and Predictive Design
Theoretical modeling plays a pivotal role in establishing structure-reactivity relationships. By systematically modifying the structure of this compound in silico (e.g., by changing substituents) and calculating various electronic and steric descriptors, it is possible to develop quantitative structure-activity relationship (QSAR) models. These models can then be used to predict the reactivity of novel, related compounds.
This predictive power is a cornerstone of rational molecular design, allowing for the targeted synthesis of molecules with desired properties. For instance, one could computationally screen a library of virtual derivatives of this compound to identify candidates with enhanced reactivity or specific electronic properties. Despite the potential of such an approach, specific theoretical modeling studies focused on establishing structure-reactivity relationships and guiding the predictive design of analogs of this compound are not currently available in the scientific literature.
Future Research Directions and Unexplored Avenues for Z 4 Methoxypent 3 En 2 One
Development of Novel Stereoselective and Enantioselective Synthesis Methods
The precise control over the stereochemistry of (Z)-4-methoxypent-3-en-2-one and its derivatives is paramount for their application in fields such as pharmaceuticals and materials science. While methods for the synthesis of enones exist, the future lies in the development of novel, highly efficient stereoselective and enantioselective synthetic strategies.
A promising area of investigation is the application of organocatalysis. Chiral amines, phosphoric acids, and other organocatalysts have demonstrated remarkable success in the asymmetric synthesis of various carbonyl compounds. Future research could focus on designing specific organocatalysts that can effectively control the Z-selectivity of the double bond and introduce chirality at specific positions in the molecule. Furthermore, exploring domino reactions that combine multiple synthetic steps in a single pot, guided by a stereoselective catalyst, could significantly improve the efficiency and atom economy of the synthesis.
Another avenue for exploration is the use of transition-metal catalysis. While traditional methods may be employed, the development of novel catalytic systems based on earth-abundant and non-toxic metals is a key goal for sustainable chemistry. Research into ligands that can fine-tune the steric and electronic environment of the metal center will be crucial for achieving high levels of stereocontrol.
| Parameter | Current Methods | Future Research Focus |
| Stereocontrol | Often relies on substrate control or stoichiometric reagents. | Development of catalytic methods for high Z-selectivity and enantioselectivity. |
| Catalysts | Traditional transition metals (e.g., Palladium, Rhodium). | Organocatalysts, earth-abundant metal catalysts, and novel ligand design. |
| Efficiency | Multi-step syntheses are common. | Domino reactions and one-pot procedures for improved atom economy. |
Exploration of Unconventional Reactivity Modes and Novel Catalytic Systems
Beyond its established reactivity, this compound holds the potential for unconventional transformations under the influence of novel catalytic systems. Future research should aim to uncover and exploit these latent reactivity modes.
One exciting direction is the use of photocatalysis. The enone moiety is a known chromophore, and its excitation with visible light in the presence of a suitable photosensitizer could open up new reaction pathways. This could include novel cycloadditions, radical additions, and C-H functionalization reactions that are not accessible through traditional thermal methods. The development of photocatalytic systems that can selectively activate specific bonds within the molecule will be a key challenge.
Furthermore, the exploration of nickel-catalyzed reactions presents a significant opportunity. Nickel catalysts have shown unique reactivity in cross-coupling and reductive coupling reactions. acs.org Investigating the behavior of this compound in the presence of various nickel-ligand complexes could lead to the discovery of novel C-C and C-heteroatom bond-forming reactions. This could enable the synthesis of complex molecules from simple precursors in a highly efficient manner.
Integration into Continuous Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous flow manufacturing offers numerous advantages, including improved safety, scalability, and process control. Integrating the synthesis and subsequent transformations of this compound into continuous flow systems is a critical area for future research.
Developing robust and efficient flow protocols will require careful optimization of reaction parameters such as temperature, pressure, and residence time. d-nb.info The use of immobilized catalysts and reagents within packed-bed reactors could facilitate catalyst recycling and product purification, further enhancing the sustainability of the process. A continuous flow approach for the synthesis of α,β-unsaturated ketones has been demonstrated, providing a foundation for its application to β-alkoxy derivatives. d-nb.info
Moreover, the incorporation of these flow processes into fully automated synthesis platforms represents the next frontier. merckmillipore.comsigmaaldrich.com These platforms, equipped with robotic arms and online analytical tools, can perform multi-step syntheses with minimal human intervention, accelerating the discovery and development of new molecules. merckmillipore.comsigmaaldrich.commt.com Research in this area should focus on developing modular flow setups that can be easily reconfigured for the synthesis of a diverse library of compounds derived from this compound.
Rational Design of Next-Generation Chemical Synthons with Enhanced Reactivity Profiles
This compound can serve as a versatile building block, or synthon, for the construction of more complex molecules. The rational design of next-generation synthons derived from this compound, with tailored reactivity profiles, is a key area for future investigation.
Computational chemistry and machine learning can play a pivotal role in this endeavor. nih.govrsc.orgrsc.orgnih.govresearchgate.net By modeling the electronic structure and reactivity of various derivatives of this compound, researchers can predict their behavior in different chemical reactions and identify candidates with enhanced reactivity or selectivity. This in silico approach can significantly reduce the experimental effort required to develop new and useful building blocks.
For example, the introduction of specific functional groups at various positions of the molecule could be used to modulate its electrophilicity or nucleophilicity, making it more reactive towards a desired class of reagents. The design of enone-binding proteins with catalytic activity for specific reactions has been explored, suggesting a future where bio-inspired catalysts could be tailored for transformations involving this compound derivatives. nih.govnih.govbakerlab.org
Advanced Spectroscopic Studies for Dynamic and Transient Species Analysis
A deeper understanding of the reaction mechanisms involving this compound is crucial for the development of more efficient and selective synthetic methods. Advanced spectroscopic techniques that can probe the dynamics of chemical reactions and identify transient intermediates are essential for gaining this mechanistic insight.
Operando spectroscopy, which involves the simultaneous measurement of catalytic performance and spectroscopic data under reaction conditions, is a powerful tool for studying reaction mechanisms in real-time. wikipedia.orgchimia.chacs.orgethz.chmdpi.com Techniques such as in-situ infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide valuable information about the structure and concentration of reactants, products, and intermediates as the reaction progresses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
